molecular formula C6H8O B8572276 [Trans-2-ethynylcyclopropyl]methanol

[Trans-2-ethynylcyclopropyl]methanol

Cat. No.: B8572276
M. Wt: 96.13 g/mol
InChI Key: LKUCMEHIFVXSGA-RITPCOANSA-N
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Description

[Trans-2-ethynylcyclopropyl]methanol is a cyclopropane derivative featuring a methanol (-CH2OH) group at position 1 and an ethynyl (-C≡CH) substituent at position 2 in a trans configuration. The cyclopropane ring imparts significant strain, influencing both reactivity and physical properties. Ethynyl groups are known for their utility in click chemistry and synthetic intermediates, suggesting this compound may serve as a versatile building block in organic synthesis.

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

[(1R,2R)-2-ethynylcyclopropyl]methanol

InChI

InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2/t5-,6+/m1/s1

InChI Key

LKUCMEHIFVXSGA-RITPCOANSA-N

Isomeric SMILES

C#C[C@@H]1C[C@H]1CO

Canonical SMILES

C#CC1CC1CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares [Trans-2-ethynylcyclopropyl]methanol with two structurally related cyclopropylmethanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Substituents
[Trans-2-ethynylcyclopropyl]methanol (Inferred) C6H8O ~96.12 N/A Ethynyl (-C≡CH)
(trans-2-(4-methylphenyl)cyclopropyl)methanol C11H14O 162.23 N/A 4-Methylphenyl (aromatic)
Trans-Chrysanthemyl Alcohol C10H18O 154.25 0.888 2-Methylprop-1-enyl (alkyl)

Key Observations :

  • Molecular Weight : The ethynyl-substituted compound has the lowest molecular weight due to its compact substituent, while the phenyl analog (C11H14O) is the heaviest.
  • Density : Trans-Chrysanthemyl Alcohol’s density (0.888 g/mL) reflects its alkyl substituent’s lower polarity compared to aromatic or ethynyl groups.
  • Substituent Effects : Ethynyl groups introduce sp-hybridized carbons, enhancing reactivity toward electrophilic additions. Phenyl groups contribute aromatic stability, and alkyl chains (e.g., in Trans-Chrysanthemyl Alcohol) favor hydrophobic interactions.

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